molecular formula C19H22N2O4S B5606001 3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide

3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide

Cat. No. B5606001
M. Wt: 374.5 g/mol
InChI Key: DPMGYNATPRUSJK-UHFFFAOYSA-N
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Description

The compound “3-[(3-hydroxyazetidin-1-yl)sulfonyl]-N-[2-(3-methylphenyl)ethyl]benzamide” is a complex organic molecule. It contains an azetidine ring, which is a four-membered cyclic amine, and a benzamide group, which is a carboxamide attached to a phenyl ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the sulfonyl group, and the coupling with the benzamide moiety. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring and the benzene ring in the benzamide group are both planar structures, while the sulfonyl group is likely to be tetrahedral. The exact three-dimensional structure could be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The azetidine ring is known to be reactive due to the strain of the four-membered ring. The sulfonyl group could potentially act as an electrophile in reactions with nucleophiles. The benzamide group might be involved in reactions with bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, stability, and reactivity, would be influenced by its molecular structure. These properties could be determined through experimental testing .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it is designed to be a drug, it would interact with a specific target in the body, such as a protein or an enzyme, to exert its effect. The exact mechanism of action would need to be determined through biological testing and analysis .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and safe laboratory practices .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, the investigation of its properties, and the evaluation of its potential applications. This could involve in-depth studies using various chemical and biological techniques .

properties

IUPAC Name

3-(3-hydroxyazetidin-1-yl)sulfonyl-N-[2-(3-methylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-4-2-5-15(10-14)8-9-20-19(23)16-6-3-7-18(11-16)26(24,25)21-12-17(22)13-21/h2-7,10-11,17,22H,8-9,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMGYNATPRUSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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